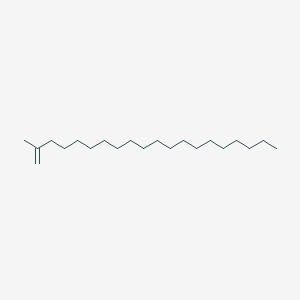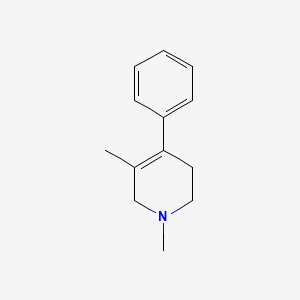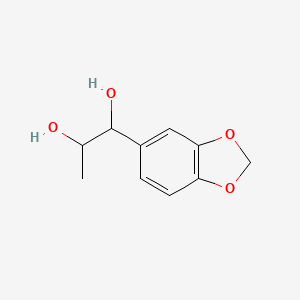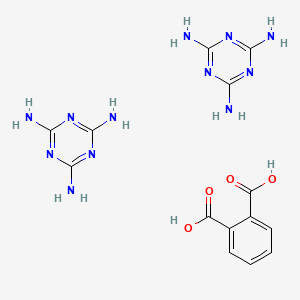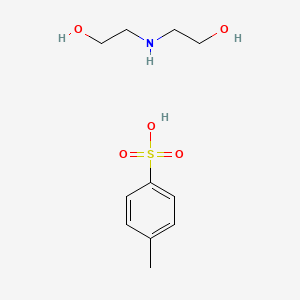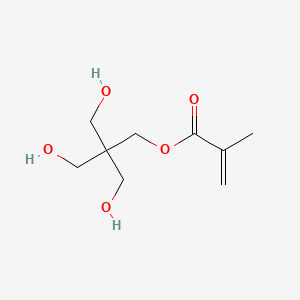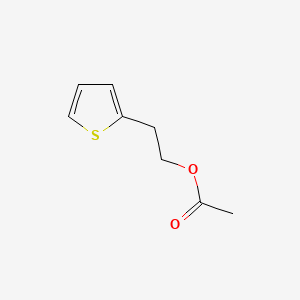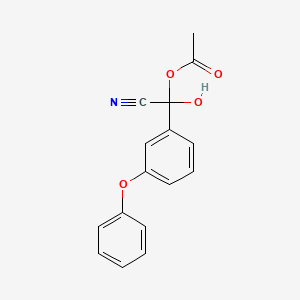
alpha-Cyano-alpha-hydroxy-3-phenoxybenzyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Cyano-alpha-hydroxy-3-phenoxybenzyl acetate is a chemical compound that serves as a building block for pyrethroid insecticides. It is known for its role in the synthesis of optically active forms of alpha-cyano-3-phenoxybenzyl alcohol, which are crucial intermediates in the production of various insecticides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-cyano-alpha-hydroxy-3-phenoxybenzyl acetate involves a combination of anion-exchange resin (D301)-catalyzed transcyanation between m-phenoxybenzaldehyde and acetone cyanohydrin, followed by lipase (from Alcaligenes sp.)-catalyzed enantioselective transesterification of the resulting cyanohydrin with vinyl acetate . The reaction conditions include:
Solvent: Cyclohexane is found to be the best solvent among the tested options.
Temperature: The optimal temperature for higher conversion is 55°C.
Catalysts: Anion-exchange resin (D301) and lipase from Alcaligenes sp.
Mole Ratio: The best mole ratio of acetone cyanohydrin to m-phenoxybenzaldehyde is 2:1.
Industrial Production Methods
Industrial production methods focus on optimizing the technological conditions to improve the catalyzing efficiency. This includes adjusting the concentrations of reactants, optimizing the solvent and temperature, and ensuring the catalytic capability of recovered lipase for multiple batches .
Análisis De Reacciones Químicas
Types of Reactions
Alpha-Cyano-alpha-hydroxy-3-phenoxybenzyl acetate undergoes various chemical reactions, including:
Transcyanation: Catalyzed by anion-exchange resin (D301).
Enantioselective Transesterification: Catalyzed by lipase from Alcaligenes sp..
Common Reagents and Conditions
Reagents: m-phenoxybenzaldehyde, acetone cyanohydrin, vinyl acetate.
Conditions: Optimal temperature of 55°C, cyclohexane as the solvent, and specific mole ratios of reactants.
Major Products
The major product formed from these reactions is the optically active form of alpha-cyano-3-phenoxybenzyl acetate, which is a crucial intermediate in the synthesis of pyrethroid insecticides .
Aplicaciones Científicas De Investigación
Alpha-Cyano-alpha-hydroxy-3-phenoxybenzyl acetate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of alpha-cyano-alpha-hydroxy-3-phenoxybenzyl acetate involves its role as an intermediate in the synthesis of pyrethroid insecticides. These insecticides exert their effects by targeting the nervous system of insects, leading to paralysis and death. The molecular targets include sodium channels in the nerve cells, which are disrupted by the insecticide, leading to prolonged nerve impulses and eventual paralysis .
Comparación Con Compuestos Similares
Similar Compounds
Lambda-cyhalothrin: Another pyrethroid insecticide with a similar mechanism of action.
Fenvalerate: A synthetic pyrethroid with similar applications and effects.
Uniqueness
Alpha-Cyano-alpha-hydroxy-3-phenoxybenzyl acetate is unique due to its specific role as an intermediate in the synthesis of optically active forms of alpha-cyano-3-phenoxybenzyl alcohol, which are crucial for the production of various pyrethroid insecticides .
Propiedades
Número CAS |
94213-27-1 |
|---|---|
Fórmula molecular |
C16H13NO4 |
Peso molecular |
283.28 g/mol |
Nombre IUPAC |
[cyano-hydroxy-(3-phenoxyphenyl)methyl] acetate |
InChI |
InChI=1S/C16H13NO4/c1-12(18)21-16(19,11-17)13-6-5-9-15(10-13)20-14-7-3-2-4-8-14/h2-10,19H,1H3 |
Clave InChI |
JVQCKDMHSUNKRM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC(C#N)(C1=CC(=CC=C1)OC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





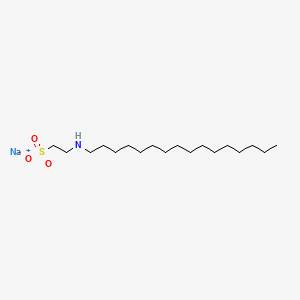
![2-[(2-Butoxyethoxy)methoxy]ethanol](/img/structure/B12666524.png)
